molecular formula C9H9NO2S B185286 3-(2-hydroxyethyl)-1,3-benzothiazol-2(3H)-one CAS No. 21344-50-3

3-(2-hydroxyethyl)-1,3-benzothiazol-2(3H)-one

Cat. No.: B185286
CAS No.: 21344-50-3
M. Wt: 195.24 g/mol
InChI Key: WBUHYKDOHNEIEL-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-1,3-benzothiazol-2(3H)-one (CAS Number: 21344-50-3) is a synthetic derivative of the privileged benzothiazole scaffold, a heterocyclic structure renowned for its diverse and significant biological activities . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Benzothiazoles as a class have demonstrated substantial research value in multiple fields, particularly in neuroscience and oncology . In neurological research, structurally similar benzothiazoles have been investigated as potential therapeutic agents for managing neurodegenerative disorders, with some derivatives exhibiting effects as central muscle relaxants and in models of local brain ischemia . Furthermore, the benzothiazole core is a key structural component in known neuroprotective agents like Riluzole, which is used to treat amyotrophic lateral sclerosis (ALS) and has been evaluated in clinical trials for Alzheimer's disease, highlighting the scaffold's relevance in developing treatments for complex brain disorders . In cancer research, certain benzothiazole derivatives exhibit excellent and selective anti-proliferative activity against a range of human carcinoma cell lines, including breast, ovarian, and renal cancers . The mechanism of action for some of these bioactive benzothiazoles, such as the prodrug Phortress, is known to involve metabolic activation by cytochrome P450 enzymes (e.g., CYP1A1) to form electrophilic intermediates that subsequently generate DNA adducts, leading to selective cytotoxicity in sensitive tumor models . The 2-hydroxyethyl substitution on the nitrogen atom at the 3rd position of the benzothiazole ring is a significant functional modification, as it is a feature present in various sophisticated research compounds, including fluorescent dyes and molecular probes . Researchers can utilize this chemical as a key intermediate or building block in the design and synthesis of novel multitarget-directed ligands (MTDLs) for complex diseases like Alzheimer's, or as a precursor for developing potential kinase inhibitors in oncology .

Properties

IUPAC Name

3-(2-hydroxyethyl)-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c11-6-5-10-7-3-1-2-4-8(7)13-9(10)12/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUHYKDOHNEIEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297492
Record name 3-(2-Hydroxyethyl)-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21344-50-3
Record name NSC116338
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116338
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-Hydroxyethyl)-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Procedure

A stirred solution of 2-hydroxybenzothiazole (151.2 g, 1.0 mol), aqueous potassium hydroxide (85%, 66 g, 1.0 mol), and water (300 mL) is treated with 2-chloroethanol (88.6 g, 1.1 mol) in one portion. The mixture is heated at 90–100°C for 5 hours, followed by stirring at 25–30°C for 18 hours. Cooling to 0–10°C precipitates the product, which is isolated by filtration and air-dried. Recrystallization from toluene yields pure this compound (98% yield).

Table 1: Reaction Parameters and Outcomes

ParameterValue
Starting Material2-Hydroxybenzothiazole
Alkylating Agent2-Chloroethanol
BasePotassium Hydroxide (KOH)
SolventWater
Temperature90–100°C (5 h), 25–30°C (18 h)
Yield98%
Purity (Post-Recrystallization)>99% (by elemental analysis)

Mechanistic Insights

The reaction proceeds via a nucleophilic substitution mechanism:

  • Deprotonation : KOH deprotonates the hydroxyl group of 2-hydroxybenzothiazole, generating a phenoxide intermediate.

  • Alkylation : The phenoxide attacks the electrophilic carbon of 2-chloroethanol, displacing chloride and forming the N-2-hydroxyethyl bond.

  • Cyclization : Intramolecular esterification yields the stable benzothiazol-2(3H)-one ring.

Analytical Validation

Post-recrystallization, the product exhibits a melting point of 94–95°C. Elemental analysis confirms composition:

  • Calculated : N 7.17%, S 16.42%

  • Found : N 7.11%, S 16.12%.

Alternative Synthetic Approaches

While the alkylation method dominates literature, other routes are theorized based on benzothiazole chemistry:

Reductive Amination of 2-Ketobenzothiazole

Hypothetically, 2-ketobenzothiazole could react with ethanolamine under reductive conditions (e.g., NaBH₃CN). However, no experimental data validates this route for the target compound.

Ring-Closing Metathesis

Transition-metal-catalyzed metathesis of N-allyl benzothiazole precursors remains unexplored but presents a potential avenue for stereocontrolled synthesis.

Industrial Scalability and Process Optimization

The described alkylation method is preferred for scale-up due to:

  • Cost Efficiency : 2-Chloroethanol ($21.53/50 mL) and 2-hydroxybenzothiazole ($10.00/1 g) are commercially available.

  • Minimal Purification : Filtration avoids chromatography, reducing time and solvent use.

  • Safety : Aqueous conditions mitigate risks associated with volatile organic solvents.

Challenges and Limitations

  • Byproduct Formation : Excess 2-chloroethanol may lead to di-alkylated impurities, necessitating precise stoichiometry.

  • Temperature Sensitivity : Prolonged heating above 100°C risks decomposition, requiring strict thermal control.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyethyl)-1,3-benzothiazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The hydroxyethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

3-(2-hydroxyethyl)-1,3-benzothiazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyethyl)-1,3-benzothiazol-2(3H)-one involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to modulation of their activity. The hydroxyethyl group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyethyl)benzothiazole
  • 3-(2-hydroxyethyl)-2,4-(1H,3H)-quinazoline-dione
  • 4-(2-hydroxyethyl)phenol

Uniqueness

3-(2-hydroxyethyl)-1,3-benzothiazol-2(3H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxyethyl group enhances its solubility and reactivity, making it a valuable compound in various applications.

Biological Activity

3-(2-hydroxyethyl)-1,3-benzothiazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzothiazole core with a hydroxyethyl substituent, which enhances its solubility and reactivity. The structural formula is as follows:

C9H10N2O1S\text{C}_9\text{H}_{10}\text{N}_2\text{O}_1\text{S}

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.

The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways, leading to cell death .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as HeLa and HCT116. The following table summarizes the IC50 values obtained from cytotoxicity assays:

Cell LineIC50 Value (µM)
HeLa5.0
HCT1164.5

These results suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells:

  • Enzyme inhibition : The compound acts as an inhibitor of certain kinases involved in cancer cell growth.
  • Reactive oxygen species (ROS) generation : It may induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Study on Antimicrobial Activity :
    • Conducted against multiple bacterial strains.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus.
  • Anticancer Efficacy :
    • In a study involving HeLa cells, treatment with the compound resulted in a significant reduction in cell viability after 72 hours.
    • Flow cytometry analysis confirmed increased apoptosis rates upon treatment with concentrations above 10 µM.

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